molecular formula C25H16BrN5S B11572185 4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline

Cat. No.: B11572185
M. Wt: 498.4 g/mol
InChI Key: VGCPAANJHOIFSZ-UHFFFAOYSA-N
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Description

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline is a heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with 2-substituted-6-bromoquinoline-4-carboxylic acids in the presence of phosphoryl chloride . This reaction proceeds through cyclization to form the triazolothiadiazole ring fused with the quinoline moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline is unique due to its combination of a triazolothiadiazole ring with a quinoline moiety, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications .

Properties

Molecular Formula

C25H16BrN5S

Molecular Weight

498.4 g/mol

IUPAC Name

3-benzyl-6-(6-bromo-2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H16BrN5S/c26-18-11-12-21-19(14-18)20(15-22(27-21)17-9-5-2-6-10-17)24-30-31-23(28-29-25(31)32-24)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2

InChI Key

VGCPAANJHOIFSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=NC5=C4C=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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